(+)-4'-Nitrotartranilic acid
Description
(+)-4'-Nitrotartranilic acid is a derivative of tartaric acid and is formally known as (2R,3R)-2,3-dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid. smolecule.com Its importance in chemical research stems from its inherent chirality and the presence of multiple functional groups, which allow for a variety of chemical transformations and applications.
In the field of organic chemistry, this compound is primarily recognized for its application as a chiral resolving agent. google.comwikipedia.org The process of separating a racemic mixture into its individual enantiomers is a critical step in the synthesis of many pharmaceuticals and other biologically active molecules, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. wikipedia.org The acidic nature of this compound allows it to form diastereomeric salts with racemic amines. smolecule.comlibretexts.org Due to the different physical properties of these diastereomeric salts, such as solubility, they can be separated by fractional crystallization. smolecule.com Following separation, the pure enantiomers of the amine can be recovered. A notable example from a US patent demonstrates the use of (+)-2'-nitrotartranilic acid, a closely related compound, to resolve (±)-6,7-dimethoxy-1-β-hydroxyethyl-2-methyl-1,2,3,4-tetrahydroisoquinoline. google.com This highlights the practical utility of nitrotartranilic acids in obtaining enantiomerically pure compounds.
In medicinal chemistry, research has indicated that this compound and its derivatives possess potential therapeutic properties. Studies have explored its antimicrobial and anti-inflammatory applications. Research has shown that the compound exhibits significant antimicrobial activity against various fungal and bacterial strains. For instance, it has demonstrated the ability to inhibit the growth of the fungal pathogen Candida albicans with inhibition percentages ranging from 25% to 50% at a low concentration of 4 μg/mL. Furthermore, investigations into its anti-inflammatory effects have shown that it can reduce inflammation in murine models at doses of 10–50 mg/kg, an effect comparable to that of the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The proposed mechanism for its anti-inflammatory activity involves the modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokine release.
The structure of this compound is characterized by a tartaric acid backbone linked to a 4-nitroaniline (B120555) moiety via an amide bond. smolecule.com The molecule possesses several key functional groups that contribute to its chemical properties and reactivity: two carboxylic acid groups, two hydroxyl groups, an amide linkage, and a nitro group attached to an aromatic ring. smolecule.com The presence of the carboxylic acid groups makes it an acidic compound, while the nitro group is a strong electron-withdrawing group that influences the reactivity of the aromatic ring.
The stereochemical uniqueness of this compound arises from the two adjacent chiral centers in the tartaric acid portion of the molecule. The "(+)" designation in its name indicates that it is the dextrorotatory enantiomer, meaning it rotates plane-polarized light to the right. The absolute configuration of these stereocenters is (2R,3R). This specific three-dimensional arrangement is crucial for its role as a chiral resolving agent, as it allows for the selective interaction with one enantiomer of a racemic amine to form a less soluble diastereomeric salt. smolecule.com
| Property | Data |
| Molecular Formula | C₁₀H₁₀N₂O₇ |
| Molecular Weight | 270.2 g/mol |
| Melting Point | 222–224°C (decomposes) |
| IUPAC Name | (2R,3R)-2,3-dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid |
| CAS Number | 60908-35-2 |
| Spectroscopic Data | Interpretation |
| Infrared (IR) Spectroscopy | The presence of a nitro group (-NO₂) and carboxylic acid groups (-COOH) are confirmed by characteristic absorption bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the overall structure. |
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c13-7(8(14)10(16)17)9(15)11-5-1-3-6(4-2-5)12(18)19/h1-4,7-8,13-14H,(H,11,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJFXRDWAWAUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Control of Enantiomeric Purity
Established Synthetic Routes and Mechanistic Considerations
The primary route to (+)-4'-Nitrotartranilic acid involves the nitration of a tartranilic acid precursor. This process is governed by the principles of electrophilic aromatic substitution, with the chirality of the final product being predetermined by the starting materials.
The introduction of a nitro group onto the aromatic ring of a tartranilic acid derivative is typically achieved through nitration using a "mixed acid" solution. wikipedia.org This standard method involves a combination of concentrated nitric acid and concentrated sulfuric acid. wikipedia.orgpageplace.de The reaction is highly exothermic due to the reaction itself and the dilution of the sulfuric acid by water formed during the process, necessitating careful temperature control, often through external cooling. pageplace.de
The key role of sulfuric acid is not merely as a solvent or a dehydrating agent, but critically, to facilitate the formation of the highly electrophilic nitronium ion (NO₂+), which is the active nitrating species. wikipedia.orgpageplace.de The concentration of the acids and the reaction temperature are crucial parameters that must be optimized to ensure efficient nitration and minimize the formation of by-products. pageplace.de Variations in temperature can affect not only the rate of reaction but also the position of the nitro group on the aromatic ring. pageplace.de
Alternative nitrating agents and conditions have been explored for various aromatic compounds, which could be adapted for this synthesis. These include mixtures of potassium nitrate (B79036) and concentrated sulfuric acid in a solvent resistant to nitration, such as dichloromethane. google.com The use of acetic anhydride (B1165640) in conjunction with mixed acids is another potential modification. google.com Optimization involves adjusting reagent ratios, temperature, and reaction time to maximize the yield and purity of the desired 4'-nitro isomer.
Table 1: Typical Reaction Conditions for Aromatic Nitration
| Parameter | Condition | Purpose |
|---|---|---|
| Nitrating Agent | Mixture of concentrated HNO₃ and H₂SO₄ | Generates the active electrophile, the nitronium ion (NO₂⁺). wikipedia.orgpageplace.de |
| Solvent | Often neat (sulfuric acid acts as solvent); or an inert solvent like a halogenated hydrocarbon. google.com | Provides a medium for the reaction. |
| Temperature | Typically low and controlled (e.g., 0-10 °C) | Manages the exothermic nature of the reaction to prevent over-nitration and side reactions. pageplace.de |
| Additives | Acetic anhydride (optional) | Can be used in certain nitration protocols. google.com |
The enantiomeric purity of this compound is established at the very beginning of the synthetic sequence. The synthesis utilizes a strategy known as "chiral pool synthesis," which employs a readily available, inexpensive, and enantiomerically pure natural product as the starting material. In this case, the precursor is derived from natural (+)-tartaric acid, which has the (2R,3R) configuration. nih.gov
Tartaric acid is a privileged compound in asymmetric synthesis because both of its enantiomers are easily accessible, allowing for the unambiguous setting of two stereocenters in a target molecule. nih.govnih.gov By starting with an enantiomerically pure tartaric acid derivative, the chirality is built into the molecular backbone from the outset. The subsequent nitration step does not affect the existing stereocenters. This approach ensures that the final product, this compound, is obtained as a single enantiomer, formally named (2R,3R)-2,3-dihydroxy-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid, without the need for a separate chiral resolution step.
The nitration of the tartranilic acid precursor is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism proceeds in two main steps:
Generation of the Electrophile : In the presence of concentrated sulfuric acid, nitric acid is protonated and then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺). wikipedia.org
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Attack and Re-aromatization : The electron-rich aromatic ring of the tartranilic acid precursor attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base in the reaction mixture, typically HSO₄⁻ or water, then removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product. wikipedia.org
The position of the nitro group is directed by the substituents already present on the aromatic ring. The amide group (-NHCOR) of the tartranilic acid is an activating group and is ortho, para-directing. This means it directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to it. Due to steric hindrance from the bulky tartaric acid-derived portion of the molecule, the incoming nitronium ion preferentially adds to the less hindered para position (the 4'-position), leading to the desired product.
Advanced Purification and Isolation Techniques
Achieving high purity is essential, and standard laboratory techniques are employed to isolate and purify the final product.
Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds like this compound. illinois.edumt.com The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. mt.com
The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. mt.com The ideal solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities are either highly soluble or insoluble at all temperatures. mt.com As the saturated solution is allowed to cool slowly, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the surrounding liquid (the mother liquor). mt.com The pure crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.
Table 2: General Recrystallization Protocol
| Step | Procedure | Rationale |
|---|---|---|
| 1. Solvent Selection | Choose a solvent where the compound is very soluble when hot but poorly soluble when cold. | To maximize recovery of the pure compound upon cooling. mt.com |
| 2. Dissolution | Dissolve the impure solid in the minimum amount of the boiling solvent. | To create a saturated solution from which crystals can form upon cooling. mt.com |
| 3. Hot Filtration (Optional) | If insoluble impurities are present, filter the hot solution. | To remove solid impurities before crystallization begins. |
| 4. Cooling | Allow the hot, saturated solution to cool slowly to room temperature, then potentially in an ice bath. | Slow cooling promotes the formation of larger, purer crystals. |
| 5. Isolation | Collect the formed crystals by vacuum filtration. | To separate the pure solid product from the impurity-containing mother liquor. illinois.edu |
| 6. Washing | Rinse the crystals with a small amount of cold solvent. | To wash away any remaining mother liquor without re-dissolving the product. |
| 7. Drying | Dry the crystals to remove any residual solvent. | To obtain the final, pure, solid product. |
Scaling up nitration reactions from the laboratory to a larger scale presents significant safety challenges, primarily due to the reaction's highly exothermic nature. researchgate.net In traditional large-scale batch reactors, inefficient heat transfer can lead to localized "hot spots" and an increased risk of thermal runaway, which can cause explosions. researchgate.net
To mitigate these risks, modern chemical synthesis is increasingly turning to continuous flow technology. researchgate.netthieme-connect.de In a continuous flow system, reagents are pumped through a network of narrow tubes or microreactors where they mix and react. researchgate.net This technology offers several advantages for hazardous reactions like nitration:
Superior Heat Transfer : The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat removal, preventing dangerous temperature spikes. thieme-connect.de
Enhanced Safety : The small internal volume of the reactor means that only a tiny amount of the reaction mixture is present at any given moment, minimizing the potential hazard of an uncontrolled reaction. researchgate.net
Precise Control : Reaction parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to better reproducibility and potentially higher yields and purity. researchgate.net
Scalability : Scaling up production does not involve building larger, more dangerous batch reactors. Instead, the continuous flow system can simply be run for a longer period, or multiple reactors can be operated in parallel. thieme-connect.de
The development of a continuous flow process for the nitration of aniline (B41778) derivatives has been successfully demonstrated, achieving high throughput and yield, highlighting its applicability to the synthesis of compounds like this compound on a larger scale. researchgate.netthieme-connect.de
Table 3: Comparison of Batch vs. Continuous Flow Nitration
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | High risk of thermal runaway due to poor heat transfer in large volumes. researchgate.net | Inherently safer due to small reactor volume and superior heat transfer. thieme-connect.de |
| Heat & Mass Transfer | Can be inefficient and non-uniform. | Highly efficient, leading to better reaction control. thieme-connect.de |
| Scalability | Difficult and hazardous; requires larger reactors. | Easily scaled by extending run time or "numbering-up" (parallel systems). thieme-connect.de |
| Control | Less precise control over reaction parameters. | Precise control over temperature, mixing, and residence time. researchgate.net |
| Yield/Purity | May be lower due to side reactions from poor temperature control. | Often higher and more consistent due to precise control. researchgate.net |
Analytical Methodologies for Enantiomeric Excess and Purity Validation
Ensuring the enantiomeric integrity of this compound, which has the (2R,3R) absolute configuration, is paramount for its function as a resolving agent. The presence of its diastereomeric counterpart, (-)-4'-Nitrotartranilic acid, could lead to the formation of undesired diastereomeric salts, complicating separation processes and reducing the yield of the target enantiomer. A suite of analytical techniques is employed to quantify enantiomeric excess and identify any potential impurities.
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of an analyte, leading to different retention times and thus, separation. For an acidic compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.
The development of a chiral HPLC method involves a systematic screening of columns and mobile phases to achieve optimal separation (resolution > 1.5). The choice of mobile phase is critical and typically consists of a non-polar solvent (e.g., hexane (B92381) or heptane) mixed with an alcohol (e.g., isopropanol (B130326) or ethanol). To improve peak shape and retention for an acidic analyte, a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase.
Once a separation method is established, it must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 1: Illustrative Parameters for Chiral HPLC Method Development
| Parameter | Typical Conditions for an Acidic Analyte | Purpose |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H) | Provides a chiral environment for differential interaction with enantiomers. |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the compound from the column. The ratio is adjusted to optimize retention and resolution. |
| Acidic Additive | 0.1% Trifluoroacetic Acid (TFA) | Suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column, affecting analysis time and resolution. |
| Detection | UV at a specific wavelength (e.g., 254 nm) | Detects the analyte as it elutes from the column. The nitroaromatic group provides a strong chromophore. |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Can influence the thermodynamics of the chiral recognition process and affect separation. |
This table represents typical starting conditions for method development; specific parameters for this compound would require experimental optimization.
Polarimetry is a classical and direct method for assessing the enantiomeric purity of a chiral substance. It measures the rotation of plane-polarized light as it passes through a solution of the compound. An enantiomerically pure sample will rotate the light to a specific degree, known as the specific rotation [α], which is a characteristic physical property of the compound under defined conditions (temperature, wavelength, solvent, and concentration).
The "(+)" designation in this compound indicates that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. A racemic mixture, containing equal amounts of the (+) and (-) enantiomers, will exhibit no optical rotation.
The enantiomeric excess (% e.e.) can be estimated by comparing the specific rotation of a sample to the specific rotation of the pure enantiomer:
e.e. (%) = ([α]_observed / [α]_max) x 100
Where:
[α]_observed is the specific rotation of the sample.
[α]_max is the specific rotation of the pure enantiomer.
This technique is highly sensitive to the presence of the opposing enantiomer but is less effective for detecting non-chiral impurities. Therefore, it is often used in conjunction with chromatography.
Table 2: Parameters for Polarimetric Measurement
| Parameter | Standard Specification |
| Wavelength | Sodium D-line (589 nm) |
| Temperature | 20 or 25 °C |
| Solvent | Specified (e.g., Ethanol (B145695), Methanol) |
| Concentration (c) | g/100 mL |
| Path Length (l) | decimeters (dm) |
Specific rotation values for this compound require experimental determination and reference to established literature values.
Furthermore, NMR can be adapted to determine the enantiomeric excess of the resolving agent itself through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). A CDA, such as Mosher's acid, reacts with both enantiomers of the analyte to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the relative integration of their characteristic signals allows for the precise calculation of the original enantiomeric ratio.
This method is particularly useful for providing an independent verification of the results obtained from chiral HPLC and polarimetry. It also serves as a primary method for determining the absolute configuration of chiral molecules.
Table 3: NMR Spectroscopy Approaches for Purity Assessment
| NMR Technique | Application | Expected Outcome |
| Standard ¹H and ¹³C NMR | Structural confirmation and detection of achiral impurities. | A spectrum consistent with the proposed structure of this compound. Signals from solvent or synthetic precursors may indicate chemical impurities. |
| NMR with Chiral Derivatizing Agent (e.g., Mosher's acid) | Determination of enantiomeric excess of this compound. | Formation of two diastereomeric esters with distinct and quantifiable signals in the ¹H or ¹⁹F NMR spectrum, allowing for calculation of e.e. |
| NMR Analysis of Diastereomeric Salts | Purity analysis after resolution of a racemic amine. | The NMR spectrum would show signals corresponding to the desired diastereomeric salt, allowing for assessment of its purity and the success of the resolution. |
Stereochemical Investigations and Chiral Resolution Strategies
Fundamental Principles of Chirality and Optical Activity in Tartranilic Acid Derivatives
Chirality is a fundamental property in stereochemistry where a molecule is non-superimposable on its mirror image, much like a pair of human hands. purdue.edunii.ac.jp Molecules that possess this "handedness" are termed chiral. purdue.edu The structural origin of chirality in many organic molecules, including tartranilic acid derivatives, is the presence of one or more stereocenters, which are typically carbon atoms bonded to four different substituents. purdue.edu In the case of (+)-4'-Nitrotartranilic acid, which is derived from tartaric acid, the core structure contains two such chiral carbon atoms. quora.com The specific spatial arrangement of the hydroxyl and carboxyl groups around these carbons determines the molecule's absolute configuration.
This inherent chirality gives rise to the phenomenon of optical activity. purdue.edulibretexts.org When plane-polarized light is passed through a solution containing a chiral compound, the plane of light is rotated. purdue.edulibretexts.org Substances that can rotate plane-polarized light are deemed optically active. purdue.edu The direction and magnitude of this rotation are characteristic of the specific enantiomer. Compounds that rotate the plane of light clockwise are called dextrorotatory and are designated with a (+) or d- prefix. purdue.eduquora.com Conversely, those that rotate the light counter-clockwise are levorotatory, designated with a (-) or l- prefix. purdue.edu An equal mixture of two enantiomers, known as a racemic mixture, will not exhibit any net optical activity because the rotations of the individual enantiomers cancel each other out. libretexts.orgyoutube.com The optical activity of tartranilic acid derivatives is a direct consequence of their molecular asymmetry, a principle first explored by Louis Pasteur through his work with tartaric acid crystals. libretexts.orgwikipedia.org
Methods for Resolution of Racemic Mixtures Involving the Compound
The separation of a racemic mixture into its individual, pure enantiomers is a critical process known as chiral resolution. wikipedia.orglibretexts.org Since enantiomers have identical physical properties such as melting point, boiling point, and solubility, their separation is exceptionally challenging and cannot be achieved by standard laboratory techniques like simple crystallization or distillation. libretexts.orglibretexts.org Resolution is accomplished by temporarily converting the enantiomers into diastereomers, which, unlike enantiomers, have different physical properties and can therefore be separated. libretexts.orglibretexts.org
The most prevalent method for chiral resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic mixture with a single, pure enantiomer of a second chiral compound, known as a chiral resolving agent. wikipedia.org For a racemic acid like 4'-nitrotartranilic acid, a chiral base is used as the resolving agent. libretexts.orglibretexts.org The reaction between the racemic acid (a mixture of (+)-acid and (-)-acid) and a pure chiral base (e.g., a (+)-base) results in a mixture of two diastereomeric salts: [(+)-acid·(+)-base] and [(-)-acid·(+)-base]. libretexts.org
These diastereomeric salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent. wikipedia.orgnih.gov After separation by fractional crystallization, the less soluble salt is isolated. wikipedia.org The pure acid enantiomer is then recovered by treating the separated salt with a strong acid to break the ionic bond and remove the resolving agent. libretexts.orgyoutube.com The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. nih.gov Commonly used chiral bases for resolving acidic compounds include naturally occurring alkaloids and synthetic amines. libretexts.orglibretexts.org
Table 1: Common Chiral Resolving Agents for Racemic Acids
| Resolving Agent | Type |
| Brucine | Alkaloid Base |
| Strychnine | Alkaloid Base |
| Quinine | Alkaloid Base |
| (+)-Cinchotoxine | Alkaloid Base |
| 1-Phenylethylamine | Synthetic Amine |
| (1R,2S)-2-Amino-1,2-diphenylethanol | Amino Alcohol |
This table presents examples of chiral bases frequently employed in the resolution of racemic acids through diastereomeric salt formation. wikipedia.orglibretexts.orgnih.gov
In some cases, racemic mixtures can be resolved without the use of a resolving agent through processes like spontaneous resolution or preferential crystallization. wikipedia.org Spontaneous resolution occurs when a racemic solution crystallizes to form a mechanical mixture of separate crystals, each containing only one of the two enantiomers. wikipedia.org This phenomenon, which applies to about 5-10% of all racemates, is what allowed Louis Pasteur to first separate the enantiomers of sodium ammonium (B1175870) tartrate by manually picking apart the mirror-image crystals. wikipedia.org
Preferential crystallization, also known as resolution by entrainment, is a related technique. wikipedia.org It involves seeding a supersaturated solution of a racemate with a pure crystal of one enantiomer. wikipedia.org This seed induces the crystallization of that same enantiomer, leaving the other enantiomer enriched in the solution. wikipedia.org This method is a powerful tool for large-scale enantioseparation. researchgate.net For these methods to be successful, the racemate must crystallize as a conglomerate, which is a physical mixture of enantiomerically pure crystals, rather than as a racemic compound where both enantiomers are present in the same unit cell. pharmtech.com
This compound as a Chiral Auxiliary and Resolving Agent
Beyond its own resolution, this compound serves as a valuable tool in stereochemistry, functioning as both a chiral resolving agent and a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and recovered. wikipedia.org
The primary application of this compound in this context is as a chiral resolving agent. Its acidic nature makes it particularly effective for the resolution of racemic bases, such as amines, through the diastereomeric salt formation method described previously. When this compound is reacted with a racemic amine, it forms a pair of diastereomeric salts with differing solubilities, which can then be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be regenerated.
The utility of nitrotartranilic acids in resolution is well-documented. For instance, the closely related compound (+)-2'-nitrotartranilic acid has been successfully used to resolve (±)-6,7-dimethoxy-1-β-hydroxyethyl-2-methyl-1,2,3,4-tetrahydroisoquinoline, demonstrating the practical application of this class of compounds in obtaining enantiomerically pure substances that are often precursors to pharmaceuticals. The effectiveness of this compound as a resolving agent stems from its ability to form stable, crystalline salts and the significant difference in physical properties between the resulting diastereomers, facilitating their separation.
Table 2: Application of (+)-Nitrotartranilic Acid Derivatives as Resolving Agents
| Resolving Agent | Substrate Resolved | Method |
| This compound | Racemic Amines | Diastereomeric Salt Crystallization |
| (+)-2'-Nitrotartranilic acid | (±)-6,7-dimethoxy-1-β-hydroxyethyl-2-methyl-1,2,3,4-tetrahydroisoquinoline | Diastereomeric Salt Crystallization |
This table highlights the use of nitrotartranilic acids in the separation of racemic mixtures.
Chemical Reactivity and Reaction Pathway Elucidation
Reactivity Governed by Nitro, Carboxylic Acid, and Amide Functionalities
The chemical personality of (+)-4'-Nitrotartranilic acid is a composite of its constituent functional groups. The reactivity of each group is influenced by the electronic effects of the others.
Nitro Group: The nitro (NO₂) group is a strong electron-withdrawing group due to both resonance and inductive effects. This deactivates the aromatic ring towards electrophilic substitution, making such reactions challenging. Its primary reactivity lies in its susceptibility to reduction, which is a key transformation pathway for this molecule.
Carboxylic Acid Groups: The two carboxylic acid (-COOH) groups confer acidic properties to the molecule. These groups can be deprotonated by bases to form carboxylate salts and can undergo reactions typical of carboxylic acids, such as esterification. The presence of two such groups allows for the potential formation of mono- or di-esters.
Amide Functionality: The amide (-CONH-) linkage is generally stable and less reactive than other carboxylic acid derivatives due to resonance delocalization of the nitrogen lone pair with the carbonyl group. chemistrysteps.com This resonance imparts a partial double bond character to the C-N bond, restricting rotation and increasing its stability. chemistrysteps.com Hydrolysis of the amide bond is possible but typically requires harsh conditions, such as prolonged heating in strong acid or base. libretexts.orgsavemyexams.com The amide group's presence is a critical consideration in planning reactions, particularly the reduction of the nitro group, as some reducing agents could potentially cleave the amide bond. researchgate.net
The electronic communication between these groups is significant. The electron-withdrawing nitro group enhances the acidity of the carboxylic acid moieties. Conversely, the amide and carboxylic acid groups influence the reduction potential of the nitro group.
Reduction Chemistry of the Nitro Group to Amino Functionality
The transformation of the aromatic nitro group into an amino group is one of the most significant reactions for this compound, as it opens pathways to a variety of further functionalizations. The key challenge is achieving this reduction with high chemoselectivity, preserving the amide, carboxylic acid, and hydroxyl functional groups.
Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds. wikipedia.org The choice of catalyst and reaction conditions is crucial to prevent side reactions, such as the reduction of the carboxylic acid groups or cleavage of the amide bond.
Commonly used catalysts include:
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro reductions, typically using hydrogen gas (H₂) as the reductant. commonorganicchemistry.com It is highly effective but can sometimes catalyze the reduction of other functional groups if conditions are not carefully controlled. commonorganicchemistry.com
Raney Nickel: An alternative to Pd/C, Raney Nickel is also effective for nitro group reduction. commonorganicchemistry.com It can be particularly useful when trying to avoid the dehalogenation of aryl halides, a side reaction sometimes observed with Pd/C. commonorganicchemistry.com
Platinum-based Catalysts: Catalysts like platinum(IV) oxide or sulfided platinum on carbon can also be used. wikipedia.orgnih.gov Sulfided catalysts have shown high selectivity for nitro group reduction in the presence of sensitive groups like heteroaryl halides. nih.gov
Catalytic Transfer Hydrogenation (CTH) offers a safer and often more selective alternative to using high-pressure hydrogen gas. bohrium.com In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. This method has proven highly selective for nitroarenes containing other reducible functionalities like esters and amides. scilit.comresearchgate.net
| Catalyst System | Hydrogen Source | Key Features |
| Pd/C | H₂ gas | High activity, widely used. commonorganicchemistry.com |
| Raney Nickel | H₂ gas | Alternative to Pd/C, useful for specific selectivities. commonorganicchemistry.com |
| Sulfided Pt/C | H₂ gas | High selectivity in the presence of sensitive groups. nih.gov |
| Cobalt or Iron Nanocatalysts | Formic Acid (HCOOH) | High chemoselectivity, tolerates amides, esters, ketones; avoids noble metals. scilit.comresearchgate.netorganic-chemistry.org |
| Pd@Fe₃O₄ | Tetrahydroxydiboron (THDB) in H₂O | Magnetically recoverable catalyst, green solvent. acs.org |
The addition of catalytic amounts of vanadium compounds during hydrogenation with noble metal catalysts has been reported to prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products and faster reaction rates. google.com
Besides catalytic hydrogenation, several chemical reducing agents can selectively reduce aromatic nitro groups. These methods are often preferred when certain functional groups are incompatible with hydrogenation conditions.
Tin(II) Chloride (SnCl₂): The reduction of nitroarenes with stannous chloride in an acidic medium (e.g., concentrated HCl) is a classic and mild method that provides good yields and is tolerant of many other functional groups, including esters and amides. commonorganicchemistry.comcommonorganicchemistry.comacsgcipr.org The reaction proceeds via electron transfer from the Sn²⁺ salt. acsgcipr.org A significant drawback is the formation of tin salt precipitates during workup, which can complicate product isolation. reddit.com
Iron (Fe) in Acidic Media: Using iron metal powder in the presence of an acid like acetic acid or hydrochloric acid is an economical and effective method for nitro group reduction. wikipedia.org This system is known for its good chemoselectivity. organic-chemistry.org
Hydrazine (B178648) Hydrate (B1144303) (N₂H₄·H₂O): In the presence of a catalyst like Raney Nickel or iron, hydrazine hydrate can act as a hydrogen source for transfer hydrogenation. It has been successfully used for the selective reduction of aromatic nitro groups while leaving amide functionalities intact. researchgate.net
| Reducing Agent | Solvent / Conditions | Key Features |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol (B145695) / HCl | Mild conditions, tolerates esters and amides. commonorganicchemistry.comacsgcipr.org |
| Iron (Fe) powder | Acetic Acid or HCl | Economical, good chemoselectivity. wikipedia.orgorganic-chemistry.org |
| Hydrazine Hydrate | Ethanol / Catalyst (e.g., Fe) | Selective for nitro groups in the presence of amides. researchgate.net |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Useful for certain substrates. wikipedia.org |
Reactions Involving the Derived Amino Group (Post-Reduction)
The reduction of the nitro group to a primary aromatic amine, yielding (+)-4'-Aminotartranilic acid, provides a nucleophilic center that can be readily derivatized.
The newly formed amino group can react with activated carboxylic acids (such as acyl chlorides or anhydrides) or be part of coupling reactions to form a new amide bond. Direct amidation with a carboxylic acid is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or in the presence of Lewis acid catalysts. nih.govyoutube.com
Similarly, the amino group can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides. This reaction is a robust and common method for synthesizing this important functional group. mdpi.com The synthesis of sulfonamides can also be achieved in one pot from aromatic carboxylic acids and amines via a copper-catalyzed decarboxylative halosulfonylation followed by amination. nih.govacs.org
These reactions allow for the extension of the molecular structure, enabling the synthesis of a wide array of derivatives with potentially new chemical and biological properties.
Esterification and Hydrolysis Processes of Carboxylic Acid Moieties
The two carboxylic acid groups on the tartaric acid backbone are key sites for modification through esterification and can be regenerated via hydrolysis.
Esterification: The carboxylic acid groups can be converted to esters by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid or a solid acid catalyst like Amberlyst 15. tandfonline.comoc-praktikum.de The reaction, a Fischer esterification, is an equilibrium process, and driving it to completion often requires using the alcohol as the solvent or removing the water formed during the reaction. researchgate.net
Given the presence of two carboxylic acids, the reaction can yield a monoester or a diester. Selective monoesterification can be challenging but has been achieved for dicarboxylic acids by adsorbing the acid onto a solid support like alumina (B75360). acs.orgrsc.org This method relies on one carboxyl group binding to the alumina surface, leaving the other free to react. acs.org Ion-exchange resins have also been used to catalyze selective monoesterification. rsc.org
Hydrolysis: If this compound were in an esterified form, the ester groups could be hydrolyzed back to carboxylic acids. This reaction can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium-limited process. libretexts.org
Base-catalyzed hydrolysis (saponification) is an irreversible reaction that goes to completion. libretexts.orgyoutube.com It yields the salt of the carboxylic acid (a carboxylate) and the alcohol. Subsequent acidification is required to protonate the carboxylate and regenerate the free carboxylic acid.
It is important to note that under harsh basic hydrolysis conditions, the amide bond could also be susceptible to cleavage, leading to the breakdown of the entire molecule. fiveable.meyoutube.com
Oxidation Reactions and Product Characterization
The this compound molecule possesses sites susceptible to oxidation, primarily the two secondary alcohol groups on the tartaric acid moiety. The nitroaromatic ring is generally resistant to oxidation due to the deactivating effect of the electron-withdrawing nitro group.
Oxidation of the secondary alcohol groups can lead to the formation of ketone functionalities. The specific products formed depend on the strength and nature of the oxidizing agent used. For instance, the oxidation of vanillin, which also contains an aromatic ring with activating groups, has been studied with various oxidants, leading to the corresponding carboxylic acid. derpharmachemica.com In the case of this compound, the secondary alcohols are the more likely initial sites of attack.
Potential Oxidation Pathways:
Partial Oxidation: Using a mild oxidizing agent could selectively oxidize one or both of the secondary alcohol groups to ketones. This would result in the formation of a mono-keto or di-keto derivative of this compound.
Oxidative Cleavage: Stronger oxidizing agents, such as potassium permanganate (B83412) or periodic acid, could lead to the cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This would break apart the tartaric acid backbone, leading to smaller, more highly oxidized fragments.
The characterization of oxidation products is crucial for confirming the reaction pathway. This is typically achieved through a combination of spectroscopic and analytical techniques. Studies on the oxidation of nitrophenols, for example, rely on these methods to identify the resulting products. mdpi.comresearchgate.net
Product Characterization Methods:
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | Used to identify the appearance of new functional groups, such as a strong carbonyl (C=O) stretch around 1700 cm⁻¹ if a ketone is formed, and the disappearance of the alcohol (O-H) stretch. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the structural changes. Oxidation of the alcohol to a ketone would result in the disappearance of the C-H proton signal associated with the alcohol and a significant downfield shift of the corresponding carbon signal in the ¹³C spectrum. |
| Mass Spectrometry (MS) | Provides the molecular weight of the product, confirming the addition of oxygen atoms or the loss of hydrogen atoms consistent with oxidation. Fragmentation patterns can further elucidate the structure. |
Research involving the electrocatalytic oxidation of nitrophenols using silver nanoparticles has shown that the reaction proceeds via the oxidation of the phenolic group, with the peak currents corresponding to the oxidation process being dependent on the concentration of the nitrophenol. mdpi.com While this compound is not a phenol, this demonstrates a methodology for studying the oxidation of related nitroaromatic compounds.
Spectroscopic Characterization Techniques for Structural Elucidation
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is instrumental in identifying the functional groups present in (+)-4'-Nitrotartranilic acid. These methods probe the vibrational modes of the molecule, with each functional group exhibiting characteristic absorption or scattering frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound is expected to display a series of distinct absorption bands corresponding to its constituent parts: the carboxylic acid, amide, nitro group, and the aromatic ring. The broad O-H stretching vibration from the carboxylic acid and tartrate hydroxyl groups would likely appear in the 3500-2500 cm⁻¹ region. The N-H stretch of the secondary amide is anticipated around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative; the carboxylic acid C=O stretch is expected near 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) should appear around 1650-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are characteristic and typically observed near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. nih.gov Aromatic C=C stretching vibrations would be found in the 1600-1450 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While C=O and O-H groups are visible, the symmetric vibrations of non-polar groups often produce stronger signals. The symmetric stretch of the NO₂ group around 1340 cm⁻¹ is typically a very strong band in the Raman spectrum of nitroaromatic compounds. nsf.govnih.gov The aromatic ring vibrations also give rise to distinct Raman signals, aiding in structural confirmation.
| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| Carboxylic Acid / Alcohol | O-H stretch | 3500 - 2500 (broad) | Weak |
| Amide | N-H stretch | ~3300 | Moderate |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Moderate |
| Amide | Amide I (C=O stretch) | 1680 - 1650 | Moderate |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Strong |
| Nitro Group | NO₂ asymmetric stretch | ~1520 | Moderate |
| Nitro Group | NO₂ symmetric stretch | ~1340 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, primarily involving the π-electron system of the 4-nitrophenyl moiety.
UV-Vis Absorption: The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to be dominated by the electronic transitions of the 4-nitroaniline (B120555) chromophore. Typically, compounds of this nature exhibit two main absorption bands. researchgate.net A high-energy band corresponding to a π → π* transition of the aromatic system would be expected in the shorter wavelength UV region. A lower-energy band, often extending into the visible region, can be attributed to an intramolecular charge transfer (ICT) transition, involving the electron-donating amide group and the electron-withdrawing nitro group. This ICT band is responsible for the characteristic yellow color of many 4-nitroaniline derivatives. Studies on similar compounds like p-nitroaniline-L-tartrate show optical absorption peaks at approximately 271 nm and 319 nm. researchgate.net
Emission Characteristics: Due to the presence of the nitro group, which is known to be an efficient quencher of fluorescence, this compound is not expected to be significantly fluorescent or phosphorescent. The absorbed energy is typically dissipated through non-radiative pathways like vibrational relaxation or intersystem crossing followed by non-radiative decay.
| Electronic Transition | Expected λₘₐₓ (nm) | Moiety |
| π → π* | ~270 | Aromatic Ring |
| Intramolecular Charge Transfer (ICT) | ~320 | 4-Nitroaniline System |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound, providing information on the hydrogen and carbon environments and their connectivity.
The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. For this compound, distinct signals are expected for the aromatic, amide, methine (CH), and acidic protons. The two aromatic protons adjacent to the nitro group and the two protons adjacent to the amide group would form a characteristic AA'BB' spin system, appearing as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm). The amide proton (N-H) would likely appear as a singlet further downfield (δ 9-10 ppm), depending on the solvent and concentration. The two methine protons (-CH(OH)-) on the tartrate backbone are chemically equivalent and would be expected to produce a singlet in the region of δ 4.5-5.0 ppm. The acidic protons of the two carboxylic acid groups are often broad and may exchange with trace water in the solvent; their chemical shift is highly variable (δ 10-13 ppm) or they may not be observed at all.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic CH (ortho to -NO₂) | 8.0 - 8.3 | Doublet | 2H |
| Aromatic CH (ortho to -NH) | 7.4 - 7.7 | Doublet | 2H |
| Amide NH | 9.0 - 10.0 | Singlet | 1H |
| Methine CH | 4.5 - 5.0 | Singlet | 2H |
| Carboxylic Acid OH | 10.0 - 13.0 | Broad Singlet | 2H |
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. The spectrum for this compound would show signals for the carbonyl, aromatic, and methine carbons. The two carbonyl carbons of the carboxylic acid groups are expected in the δ 165-175 ppm range. rsc.org The amide carbonyl would also appear in this downfield region. The aromatic carbons would produce four distinct signals: the carbon bearing the nitro group (C-NO₂) and the carbon bearing the amide nitrogen (C-NH) would be significantly shifted, while the other two aromatic carbons (C-H) would appear in the typical aromatic region of δ 115-145 ppm. The two equivalent methine carbons (-CH(OH)-) of the tartrate moiety are expected to resonate around δ 70-75 ppm.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid C=O | 165 - 175 |
| Amide C=O | 165 - 170 |
| Aromatic C-NO₂ | ~145 |
| Aromatic C-NH | ~140 |
| Aromatic C-H | 115 - 130 |
| Methine C-OH | 70 - 75 |
While ¹H and ¹³C NMR establish the basic structure, advanced 2D NMR techniques would be necessary for unambiguous assignment and confirmation of stereochemistry.
COSY (Correlation Spectroscopy): Would confirm the coupling between the adjacent aromatic protons in the AA'BB' system.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, definitively assigning the aromatic and methine C-H signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons separated by two or three bonds. This is crucial for confirming the connectivity, for example, by showing a correlation from the amide N-H proton to the aromatic carbons and the amide carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide information about the spatial proximity of protons, which helps in confirming the conformation and stereochemical assignments of the chiral tartrate moiety.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Using an electrospray ionization (ESI) source, this compound would be expected to be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
The calculated exact mass of C₁₀H₁₀N₂O₈ allows for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The fragmentation pattern in MS/MS analysis would provide further structural proof. Key expected fragmentation pathways include:
Loss of water (H₂O) from the carboxylic acid or hydroxyl groups.
Loss of carbon dioxide (CO₂) from the carboxylic acid groups.
Cleavage of the amide bond, resulting in fragments corresponding to the 4-nitroaniline and tartaric acid diamide (B1670390) moieties.
Loss of the nitro group (NO₂).
Analysis of 4-nitroanthranilic acid, a related compound, shows characteristic fragments corresponding to the loss of the carboxylic group and the nitro group. massbank.eu
| Ion | Formula | Calculated m/z | Description |
| [M] | C₁₀H₁₀N₂O₈ | 286.04 | Molecular Ion |
| [M-H]⁻ | C₁₀H₉N₂O₈⁻ | 285.03 | Deprotonated Molecule |
| [M+H]⁺ | C₁₀H₁₁N₂O₈⁺ | 287.05 | Protonated Molecule |
| [M-H-CO₂]⁻ | C₉H₉N₂O₆⁻ | 241.04 | Loss of Carbon Dioxide |
| [M-H-H₂O]⁻ | C₁₀H₇N₂O₇⁻ | 267.02 | Loss of Water |
Crystallographic Studies and Solid State Structural Determinants
Co-crystallization and Polymorphism Research
Co-crystallization involves crystallizing a compound with another distinct molecule (a coformer) to create a new crystalline solid with potentially different physical properties. As a chiral resolving agent, (+)-4'-Nitrotartranilic acid is designed to form diastereomeric salts (a type of co-crystal) with racemic amines, facilitating their separation. While this application is its primary function, specific research into its co-crystallization with other types of coformers has not been reported.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have different stabilities, solubilities, and melting points. There is no published research available that investigates the potential polymorphic forms of this compound. Such a study would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids to identify any structural variations.
Synthesis and Investigation of + 4 Nitrotartranilic Acid Derivatives
Design and Synthesis of Structurally Modified Analogs
The synthesis of derivatives based on the anthranilic acid core structure involves various chemical strategies aimed at modifying functional groups to enhance or alter biological activity. A common approach is the coupling of the anthranilic acid backbone with other molecules. For instance, N-aryl anthranilic acid derivatives can be synthesized through copper-catalyzed coupling reactions between 2-halogenobenzoic acids and aromatic amines, a process that can be facilitated by ultrasonic irradiation. ekb.eg
Another synthetic route involves the modification of the carboxylic acid and amine groups. For example, a series of N-substituted anthranilic acid derivatives were synthesized by first brominating anthranilic acid to produce 5-bromoanthranilic acid. ijddr.in This intermediate was then reacted with ethyl chloroacetate, followed by semicarbazide (B1199961) hydrochloride, and subsequent dehydration to form an oxadiazole ring. ijddr.in Further condensation with various aromatic aldehydes and reaction with hydrazine (B178648) hydrate (B1144303) yielded a diverse set of pyrazoline-containing oxadiazole derivatives. ijddr.in
More complex modifications include the bioisosteric replacement of key functional groups to investigate their role in biological activity. mdpi.com In one study, the carboxylic acid group of an anthranilic acid derivative was replaced with a tetrazole or an acylsulfonamide. nih.gov Similarly, the amide function was replaced with a thioamide or a 1,2,4-oxadiazole (B8745197) ring. nih.gov These structural modifications are designed to explore the structure-activity relationships (SAR) that govern the compound's therapeutic potential. mdpi.com
The general synthetic scheme for many anthranilic acid derivatives can be summarized as follows:
Starting Material: An appropriately substituted anthranilic acid (e.g., 2-amino-5-iodobenzoic acid). nih.gov
Coupling Reaction: The amine group is coupled with a molecule containing a suitable reactive group, such as an acid chloride (e.g., 3,4-dichlorobenzoyl chloride) or a sulfonyl chloride. nih.gov
Functional Group Modification: Further chemical transformations are performed on other parts of the molecule, such as the carboxylic acid, to create analogs like esters, amides, or heterocyclic bioisosteres. mdpi.comnih.gov
These synthetic strategies allow for the systematic modification of the parent structure to create a library of analogs for biological screening.
Research into Potential Bioactivities of Derivatives (Non-Clinical Focus)
Derivatives of the anthranilic acid scaffold have been the subject of extensive research to evaluate their potential therapeutic applications, focusing on their antimicrobial, anti-inflammatory, and analgesic properties.
Anthranilic acid derivatives have demonstrated notable antimicrobial activity against a range of pathogens. ekb.eg The introduction of different substituents onto the anthranilic acid core can significantly influence this activity.
In one study, eight different derivatives of anthranilic acid were synthesized and tested for antimicrobial effects. nih.gov Four of these compounds—anthranilohydrazide, 3,4-dihydro-4-oxo-1,2,3-benzotriazine, a triazine-beta-naphthol adduct, and N-phenyl anthranilic acid—showed significant antibacterial activity. nih.gov However, none of the tested compounds displayed any noteworthy antifungal effects. nih.gov
Research into other related structures has also yielded promising results. For example, certain synthetic nitro-pyrrolomycins, which are structurally distinct but also possess antimicrobial properties, have been shown to be effective against Staphylococcus aureus. mdpi.com The antimicrobial efficacy of these types of compounds often relates to their ability to disrupt bacterial cell integrity. gvsu.edu
Another study focused on natural compounds and their analogs, including derivatives of cinnamic acid, against multi-drug resistant S. aureus. The study found that compounds like trans-4-nitrocinnamic acid could inhibit biofilm formation by up to 92%. nih.gov The minimum inhibitory concentration (MIC) for various cinnamaldehyde (B126680) derivatives ranged from 1 to 5 mg/mL. nih.gov
Table 1: Biofilm Inhibition by Selected Compounds against S. aureus
| Compound | Concentration | Biofilm Inhibition (%) |
|---|---|---|
| Salicylaldehyde (SALI) | 1–10 mg/mL | 70–93% |
| Vanillin (VAN) | 1–10 mg/mL | 70–93% |
| α-methyl-trans-cinnamaldehyde (A-MT) | 1–10 mg/mL | 70–93% |
| trans-4-nitrocinnamic acid (T4N) | 1–10 mg/mL | 15–92% |
Data sourced from qualitative and quantitative assays on drug-resistant S. aureus isolates. nih.gov
These studies highlight that structural modifications, including the presence of a nitro group, can be a key factor in the antimicrobial potential of organic acid derivatives.
The anti-inflammatory properties of anthranilic acid derivatives are a major area of investigation. researchgate.netnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on this chemical scaffold. sciepub.com The primary mechanism for their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation. researchgate.netnih.gov
There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation. researchgate.netnih.gov The ideal anti-inflammatory agent would selectively inhibit COX-2 to reduce inflammation without the gastrointestinal side effects associated with COX-1 inhibition. nih.gov
Research on newly synthesized anthranilic acid derivatives, referred to as JS-3 and JS-4, evaluated their COX selectivity. ijper.org
In vitro COX-2 selectivity: The study found that JS-4 had a higher COX-2 selectivity compared to JS-3 (13.70 vs. 5.56). ijper.org
In vivo activity: In a rat model of rheumatoid arthritis, both compounds significantly decreased paw volume, paw thickness, and levels of inflammatory markers like interleukin (IL)-1β, IL-6, and prostaglandin (B15479496) E2 (PGE2) compared to untreated animals. ijper.org
The presence of a nitro group in related compounds, such as nitro-fatty acids, has also been linked to anti-inflammatory effects. nih.govresearchgate.net These compounds can modulate inflammatory signaling pathways, including the inhibition of NADPH oxidase (NOX) and the disruption of Toll-like receptor 4 signaling, which leads to the resolution of pro-inflammatory activation of NF-κB. nih.gov Nitroarachidonic acid, for example, exerts a protective anti-inflammatory action in activated macrophages by reducing the expression of inducible nitric oxide synthase (NOS-2) and proinflammatory cytokines. nih.gov
Table 2: In Vitro COX-2 Inhibitory Activity of Selected Carboxylic Acid Analogs
| Compound | IC₅₀ (µM) for COX-2 |
|---|---|
| FM4 | 0.74 |
| FM10 | 0.69 |
| FM12 | 0.18 |
IC₅₀ represents the half-maximal inhibitory concentration. nih.gov
These findings suggest that derivatives of (+)-4'-Nitrotartranilic acid could potentially exert anti-inflammatory effects through mechanisms involving COX enzyme inhibition and modulation of key inflammatory signaling pathways. ijper.orgnih.gov
The analgesic (pain-relieving) properties of anthranilic acid derivatives are often linked to their anti-inflammatory activity, as inflammation is a primary cause of pain. sciepub.comnih.gov By inhibiting prostaglandin synthesis, these compounds can reduce the sensitivity of nerve endings to painful stimuli. nih.gov
Studies have employed various animal models to assess analgesic potential:
Acetic Acid-Induced Writhing: This model assesses visceral pain. A methoxybenzyl-amide derivative of benzothiazine-3-carboxylic acid demonstrated a 38.09% analgesic effect, which was higher than the reference drug meloxicam (B1676189) (36.73%). bba-journal.com
Formalin Test: This test evaluates the response to both acute (neurogenic) and persistent (inflammatory) pain. nih.gov Certain purine-2,6-dione (B11924001) derivatives, which also possess anti-inflammatory properties, showed significant antinociceptive activity in this model. nih.gov
Systemic Inflammatory Pain: In a model of adjuvant-induced arthritis, the same methoxybenzyl-amide derivative showed a 43.32% analgesic effect, significantly outperforming meloxicam (26.26%) and diclofenac (B195802) (33.69%). bba-journal.com
The search for compounds that are dual inhibitors of both COX and 5-lipoxygenase (5-LO) is an active area of research, as leukotrienes produced by 5-LO also contribute to inflammation and pain. sciepub.com A series of new carboxylic acid analogues (FM7-12) were synthesized and showed potent inhibition of both COX and 5-LOX enzymes, with compounds FM10 and FM12 demonstrating encouraging results in in vivo analgesic models. nih.gov This dual-inhibition mechanism is considered a promising strategy for developing effective analgesic and anti-inflammatory agents. sciepub.com
Coordination Chemistry and Metal Complexation Studies with Derivatives
Anthranilic acid and its derivatives are effective chelating agents, meaning they can bind to metal ions to form stable coordination complexes. nih.govresearchgate.net The ability to form these complexes stems from the presence of donor atoms, typically the oxygen from the carboxylate group and the nitrogen from the amino group, which can coordinate with a central metal ion. nih.gov
A variety of metal complexes involving anthranilic acid have been synthesized with transition metals such as Zn(II), Cu(II), Co(II), Ni(II), Ag(I), and Fe(II). nih.govresearchgate.net The resulting metal complexes often exhibit enhanced biological activities compared to the free ligand (the organic molecule itself). nih.govnih.gov For instance, the coordination of a bioactive molecule to a metal ion can improve its lipophilicity, allowing it to pass through cell membranes more easily to reach its target. nih.gov
Studies on these complexes have revealed several key findings:
Stoichiometry and Structure: The ratio of metal to ligand in these complexes is often 1:2. nih.govresearchgate.net Spectroscopic and magnetic data suggest different geometries for the complexes depending on the metal ion; for example, Mn(II) and Fe(II) complexes with Schiff base ligands derived from anthranilic acid tend to adopt a tetrahedral geometry, while Co(II), Ni(II), and Zn(II) complexes are often square-planar. nih.gov
Enhanced Biological Activity: A silver(I) complex of anthranilic acid demonstrated the best activity against several pathogens, including the bacteria S. aureus, P. aeruginosa, and E. coli, as well as the fungi F. solani and A. niger. nih.govresearchgate.net In another study, a Pt(II) complex was found to be six times more potent against Escherichia coli than the free ligand. nih.gov
Catalytic Properties: Metal complexes of anthranilic acid, particularly those with Co(II) and Cu(II), have shown high catalytic activity in the reduction of environmental pollutants like 4-nitrophenol. nih.govresearchgate.net
The presence of a nitro group on the ligand, as in this compound, can influence the electronic properties and coordination behavior of the molecule. nih.gov While the carboxylate group is the preferred coordination site, nitro groups can also participate in coordination bonding, which can be crucial in forming polymeric structures. nih.gov
Strategic Applications in Chemical Research and Development
Utility in Analytical Chemistry: Chiral Mobile Phase Additives and Reagents
The inherent chirality of (+)-4'-Nitrotartranilic acid, derived from its (2R,3R)-tartaric acid core, is the foundation of its utility in analytical chemistry, particularly in the separation of enantiomers. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other but often exhibit different biological activities. Their separation is crucial in fields like pharmaceuticals and agrochemicals.
This compound primarily functions as a chiral resolving agent. The process of chiral resolution involves converting a racemic mixture (a 50:50 mixture of two enantiomers) into a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization. libretexts.org
The acidic nature of this compound allows it to react with racemic bases (e.g., chiral amines) to form diastereomeric salts. libretexts.orgchemeurope.com Once the diastereomeric salts are separated, the individual enantiomers of the base can be recovered by a simple acid-base reaction to remove the resolving agent. chemeurope.com This classical resolution method remains a widely used and effective technique for obtaining enantiomerically pure compounds. tcichemicals.com
While the direct use of this compound as a chiral mobile phase additive (CMPA) in High-Performance Liquid Chromatography (HPLC) is not extensively documented, the principle is related. In the CMPA technique, a chiral selector is dissolved in the mobile phase to form transient diastereomeric complexes with the enantiomers in the sample, allowing for their separation on an achiral stationary phase. nih.govspringernature.com Tartaric acid derivatives have been successfully used to create chiral stationary phases and have also been employed as mobile phase additives for enantioseparation. researchgate.netnih.gov
| Principle/Technique | Mechanism of Action | Application |
|---|---|---|
| Chiral Resolution Agent | Forms stable diastereomeric salts with racemic bases (e.g., amines) through acid-base reaction. | Preparative separation of enantiomers by fractional crystallization based on differing solubilities of the diastereomeric salts. wikipedia.org |
| Chiral Mobile Phase Additive (CMPA) | Forms transient diastereomeric complexes with analytes in the mobile phase, leading to different retention times on an achiral column. nih.gov | Analytical separation of enantiomers via HPLC without the need for a specialized chiral column. |
Precursor for Advanced Organic Synthesis: Dyes, Pigments, and Specialty Chemicals
The molecular architecture of this compound makes it a potential precursor for the synthesis of more complex molecules, including dyes, pigments, and other specialty chemicals. Its utility stems from the reactivity of the nitroaromatic ring and the other functional groups present.
Nitroaromatic compounds are foundational intermediates in the chemical industry, particularly for producing colorants. asm.orgresearchgate.netnih.gov The 4-nitroaniline (B120555) part of the molecule is a well-known building block for azo dyes. hopemaxchem.comresearchgate.net The synthesis process typically involves the diazotization of the aromatic amine (after reduction of the nitro group) to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with another electron-rich aromatic compound (a coupling component) to form the azo dye, characterized by the -N=N- linkage which acts as a chromophore. researchgate.netwikipedia.org The specific color of the dye can be tuned by changing the coupling component. hopemaxchem.com
Furthermore, nitroaromatic compounds are versatile precursors for a wide range of specialty chemicals. researchgate.netfrontiersin.org The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group, which is a key functional group for further chemical transformations. frontiersin.org This opens pathways to pharmaceuticals, agrochemicals, and polymers. researchgate.netchemimpex.com The tartaric acid portion of the molecule can also be modified, offering routes to chiral ligands, catalysts, or other complex organic structures. chemicalbook.com
| Precursor Type | Example Compound(s) | Resulting Product Class | Key Transformation |
|---|---|---|---|
| Nitroaniline Derivative | 4-Nitroaniline | Azo Dyes, Pigments | Reduction to amine, followed by diazotization and azo coupling. researchgate.netwikipedia.org |
| Nitroaromatic Compound | Nitrobenzene, Dinitrotoluene | Pharmaceuticals, Polymers, Agrochemicals | Reduction of nitro group to amine, followed by various synthetic steps. asm.orgresearchgate.net |
| Anthranilic Acid Derivative | Anthranilic acid | Dyes, Pharmaceuticals (e.g., Fenamates) | Condensation and coupling reactions. researchgate.netekb.eg |
Role as a Standard or Reference Material in Chemical Analysis
An analytical reference standard is a highly purified and well-characterized substance used for calibration, identification, or quantification in analytical methods. oealabs.com Such standards are fundamental to ensuring the accuracy and reliability of chemical analyses in quality control, research, and regulatory compliance. The key attributes of a reference material include high purity, stability, and homogeneity.
While this compound's primary application is as a chiral reagent, its potential use as a reference standard is plausible, provided it can be produced in a highly pure and stable form. It could theoretically serve as a reference material in HPLC or other chromatographic methods for the identification or quantification of itself or related impurities in a synthesis process. However, its role specifically as a certified analytical reference material is not widely documented in scientific literature or commercial standards catalogs. Its main value remains in its functional properties as a chiral resolving agent rather than as a passive calibration standard.
Theoretical and Computational Chemistry Approaches
Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (+)-4'-Nitrotartranilic acid. By solving the Schrödinger equation for the molecule, researchers can determine a variety of electronic properties.
Detailed research findings from these studies could include the optimization of the molecule's geometry to find its most stable three-dimensional structure. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the nitro group (-NO2) and carboxylic acid groups (-COOH) are expected to be key sites for electrophilic and nucleophilic interactions, respectively.
The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.net These calculations can also predict global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity.
Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is hypothetical and serves as an example of what quantum mechanical studies would yield.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -2.1 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 5.2 D | Measures the overall polarity of the molecule. |
| Electrophilicity Index (ω) | 3.9 eV | Quantifies the electrophilic character of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. By simulating the movements of atoms and molecules over time, MD can provide detailed insights into the conformational flexibility and intermolecular interactions of this compound in different environments, such as in aqueous solution. rsc.org
These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can map out the conformational landscape and identify the most populated conformational states. This information is crucial for understanding how the molecule interacts with other molecules, including biological receptors. frontiersin.org
MD simulations can also be used to study the interactions of this compound with solvent molecules, ions, and other solutes. By analyzing the radial distribution functions, researchers can understand the structure of the solvent around the molecule and identify specific hydrogen bonding patterns. researchgate.net
Computational Spectroscopic Predictions and Validation against Experimental Data
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. nih.gov The calculated vibrational frequencies can be assigned to specific vibrational modes of the molecule, aiding in the interpretation of experimental spectra.
Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of this compound. These calculations can determine the excitation energies and oscillator strengths of electronic transitions, providing insight into the molecule's color and photophysical properties. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated and compared with experimental NMR data to confirm the molecular structure.
Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Related Nitroaromatic Compound (Note: This table is illustrative and based on data for a similar compound, as specific data for this compound is not readily available.)
| Spectroscopic Data | Experimental Value | Predicted Value (DFT) |
| IR (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |
| IR (NO₂ symmetric stretch) | 1345 cm⁻¹ | 1350 cm⁻¹ |
| ¹H NMR (aromatic proton) | 8.2 ppm | 8.1 ppm |
| ¹³C NMR (carboxyl carbon) | 168 ppm | 167 ppm |
In Silico Studies of Molecular Recognition and Binding Mechanisms
In silico studies, particularly molecular docking and molecular dynamics simulations, are essential for investigating the molecular recognition and binding mechanisms of this compound with biological macromolecules such as proteins and enzymes. nih.govmdpi.com These studies are fundamental in drug discovery and design. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could identify potential binding sites on a target protein and predict the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. mdpi.com
Following docking, MD simulations can be performed on the ligand-protein complex to assess its stability and to study the dynamics of the binding process in a more realistic, solvated environment. nih.govresearchgate.net The binding free energy can be calculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of the binding affinity. nih.gov These simulations can elucidate the conformational changes that occur in both the ligand and the protein upon binding.
Table 3: Illustrative Molecular Docking Results for a Ligand with a Target Protein (Note: This table presents hypothetical data to demonstrate the output of in silico binding studies.)
| Parameter | Value | Interpretation |
| Binding Energy | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |
| Key Interacting Residues | Arg120, Asp25, Tyr99 | Amino acids in the binding pocket forming crucial interactions. |
| Types of Interactions | Hydrogen bonds, π-π stacking | The nature of the forces stabilizing the complex. |
| RMSD of Ligand | 1.2 Å | Shows the stability of the ligand's pose in the binding site during simulation. |
Q & A
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
